molecular formula C16H26N2O B1429713 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine CAS No. 1432681-59-8

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Cat. No.: B1429713
CAS No.: 1432681-59-8
M. Wt: 262.39 g/mol
InChI Key: CSSVUAGVDPMDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine, also known by its CAS number 1432681-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and potential therapeutic applications.

The molecular formula of this compound is C16H26N2OC_{16}H_{26}N_{2}O, with a molecular weight of 262.39 g/mol. The compound features a pyrrolidine moiety, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors to form the desired structure. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.

Neuropharmacological Effects

Research indicates that compounds containing pyrrolidine structures often exhibit neuropharmacological properties. For instance, derivatives of 3,4-dimethylpyrrolidine have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, compounds similar in structure to this compound have demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines . These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds with similar frameworks:

Compound Cell Line IC50 Value (µM) Notes
Compound AMDA-MB-2315.0Strong cytotoxicity observed
Compound BSUIT-210.0Moderate activity
Compound CHT-297.5More potent than control

These studies highlight the potential of structurally related compounds in cancer therapy and underscore the importance of further research into their mechanisms of action.

Q & A

Q. Basic: What synthetic routes are recommended for synthesizing 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine?

Answer:
A common approach involves sequential alkylation and amination steps. For example:

Alkylation : React 3,4-dimethylpyrrolidine with a bromoethyl intermediate (e.g., 1-bromo-2-ethoxyethane) under basic conditions (e.g., potassium carbonate) to form the ethoxy-pyrrolidine moiety.

Coupling : Attach the pyrrolidine-ethoxy intermediate to a phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Amination : Introduce the ethanamine group using reductive amination or nitrile reduction.
Key considerations include optimizing reaction solvents (e.g., anhydrous THF) and monitoring intermediates via TLC or LC-MS .

Q. Basic: Which analytical methods are suitable for validating the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point and crystallinity .

Q. Advanced: How can researchers investigate the environmental fate of this compound in ecological risk assessments?

Answer:
Adopt a tiered approach:

Physicochemical Properties : Determine logP (octanol-water partition coefficient) and soil sorption coefficient (Koc_{oc}) to predict bioavailability.

Degradation Studies : Conduct hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) experiments to identify degradation products.

Biotransformation : Use microbial cultures (e.g., Pseudomonas spp.) to assess aerobic/anaerobic metabolic pathways.

Modeling : Apply fugacity models (e.g., EQC, SimpleBox) to simulate distribution in air, water, and soil compartments .

Q. Advanced: What experimental strategies are recommended for studying receptor-ligand interactions involving this compound?

Answer:

  • Binding Assays : Use radiolabeled (3^3H/14^14C) or fluorescent derivatives in competitive binding assays with target receptors (e.g., GPCRs).
  • Molecular Dynamics (MD) : Simulate docking poses with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.
  • Functional Assays : Measure intracellular cAMP or calcium flux in HEK293 cells transfected with receptor plasmids.
  • Mutagenesis : Identify critical binding residues by alanine-scanning mutations in receptor homology models .

Q. Basic: How does the 3,4-dimethylpyrrolidine moiety influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The dimethyl groups increase logP, enhancing blood-brain barrier permeability.
  • Conformational Rigidity : The pyrrolidine ring restricts rotational freedom, potentially improving receptor selectivity.
  • Basicity : The tertiary amine (pKa ~9.5) affects solubility and protonation state under physiological conditions.
    Validate via pH-dependent solubility assays and computational tools like MarvinSketch .

Q. Advanced: What methodologies are effective for impurity profiling during scale-up synthesis?

Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), acid/base (0.1M HCl/NaOH), and oxidants (H2_2O2_2) to generate degradation products.
  • LC-MS/MS : Use a Q-TOF system to identify impurities (e.g., N-oxide derivatives or dealkylated byproducts).
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP/USP monographs) for quantification .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or cyclopropyl groups).

Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic effects with activity.

In Vivo Screening : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life).

Toxicity Profiling : Assess hepatotoxicity in HepG2 cells and cardiotoxicity via hERG channel inhibition assays .

Q. Basic: What precautions are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation .

Properties

IUPAC Name

2-[4-[2-(3,4-dimethylpyrrolidin-1-yl)ethoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-18(12-14(13)2)9-10-19-16-5-3-15(4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSVUAGVDPMDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCOC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Reactant of Route 2
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Reactant of Route 3
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Reactant of Route 4
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Reactant of Route 6
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.